molecular formula C12H17NO3 B14084130 (1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate

Cat. No.: B14084130
M. Wt: 223.27 g/mol
InChI Key: DKSOPQOSGMKWDA-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate is a synthetic organic compound characterized by its unique structural features It contains a cyclohexane ring substituted with a but-3-ynamido group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the But-3-ynamido Group: The but-3-ynamido group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable amine with an alkyne derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

(1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4r)-Methyl 4-(but-3-ynamido)cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with a but-3-ynamido group and a methyl ester group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-(but-3-ynoylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H17NO3/c1-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16-2/h1,9-10H,4-8H2,2H3,(H,13,14)

InChI Key

DKSOPQOSGMKWDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)CC#C

Origin of Product

United States

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